molecular formula C12H15F2N B13264777 N-[(2,3-difluorophenyl)methyl]cyclopentanamine

N-[(2,3-difluorophenyl)methyl]cyclopentanamine

Cat. No.: B13264777
M. Wt: 211.25 g/mol
InChI Key: ABRAYDIJZYWQCO-UHFFFAOYSA-N
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Description

N-[(2,3-difluorophenyl)methyl]cyclopentanamine is a secondary amine derivative featuring a cyclopentylamine core substituted with a 2,3-difluorobenzyl group. This compound belongs to a class of fluorinated amines, which are of significant interest in medicinal chemistry due to the role of fluorine in modulating pharmacokinetic properties, such as metabolic stability, lipophilicity, and receptor binding affinity.

Properties

Molecular Formula

C12H15F2N

Molecular Weight

211.25 g/mol

IUPAC Name

N-[(2,3-difluorophenyl)methyl]cyclopentanamine

InChI

InChI=1S/C12H15F2N/c13-11-7-3-4-9(12(11)14)8-15-10-5-1-2-6-10/h3-4,7,10,15H,1-2,5-6,8H2

InChI Key

ABRAYDIJZYWQCO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NCC2=C(C(=CC=C2)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-difluorophenyl)methyl]cyclopentanamine typically involves the reaction of 2,3-difluorobenzyl chloride with cyclopentylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and base concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[(2,3-difluorophenyl)methyl]cyclopentanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(2,3-difluorophenyl)methyl]cyclopentanamine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies to understand the interaction of difluorophenyl compounds with biological systems.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2,3-difluorophenyl)methyl]cyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance the compound’s binding affinity and selectivity towards these targets. The cyclopentanamine moiety can modulate the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion .

Comparison with Similar Compounds

Key Research Findings

  • Fluorine Position Matters : The 2,3-difluoro substitution in this compound may confer unique conformational rigidity compared to 2,6-difluoro analogs, influencing binding to amine receptors or enzymes.
  • Biological Potential: Fluorinated cyclopentylamines are frequently used in protease inhibitors or G protein-coupled receptor (GPCR) modulators, as seen in MK0974.
  • Synthetic Challenges : Brominated or trifluoromethoxy analogs require specialized reagents (e.g., bromine sources, trifluoromethylation agents), increasing production costs.

Biological Activity

N-[(2,3-difluorophenyl)methyl]cyclopentanamine is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a cyclopentanamine core substituted with a 2,3-difluorophenylmethyl group. The presence of fluorine atoms enhances the compound's lipophilicity and metabolic stability, which are critical for its biological activity. The molecular formula is C12H14F2NC_{12}H_{14}F_{2}N, indicating it contains 12 carbon atoms, 14 hydrogen atoms, 2 fluorine atoms, and 1 nitrogen atom.

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. The difluorophenyl group is believed to enhance the binding affinity and selectivity towards these targets, potentially modulating various signaling pathways within biological systems. This interaction may lead to significant pharmacological effects, particularly in neurological contexts.

Biological Activity Overview

Preliminary studies have indicated that this compound may exhibit a range of biological activities:

  • Anticancer Activity : Research has suggested potential efficacy against various cancer cell lines. In vitro studies have demonstrated that compounds with similar structures can inhibit cell proliferation and induce apoptosis in cancer cells .
  • Neurological Effects : The compound is being investigated for its potential role in treating neurological disorders due to its ability to interact with neurotransmitter systems .
  • Antimicrobial Properties : Initial evaluations have indicated that this compound may possess antibacterial activity against certain strains of bacteria .

Table 1: Summary of Biological Activities

Activity Type Description Reference
AnticancerInduces apoptosis in MDA-MB-231 breast cancer cells; inhibits proliferation
NeurologicalPotential interactions with neurotransmitter systems; implications for therapy
AntimicrobialExhibits activity against specific bacterial strains

Detailed Research Findings

  • Anticancer Studies : In vitro studies have shown that this compound can significantly reduce the viability of cancer cells at micromolar concentrations. For instance, compounds structurally similar to this one have been reported to enhance caspase-3 activity, indicating an induction of apoptosis .
  • Mechanistic Insights : The fluorinated phenyl group enhances the compound's binding affinity to target proteins involved in cell signaling pathways. This has been supported by molecular docking studies that suggest favorable interactions at active sites .
  • Pharmacokinetic Properties : Due to its lipophilic nature conferred by the fluorine substituents, this compound may exhibit improved absorption and distribution characteristics compared to non-fluorinated analogs.

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